Cas no 89013-02-5 (Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]-)
![Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- structure](https://ja.kuujia.com/scimg/cas/89013-02-5x500.png)
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]-
- 4-(1,3-Dioxan-2-ylethyl)benzonitrile
- 4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile
- MFCD08741516
- AKOS016023363
- DTXSID80645897
- 89013-02-5
-
- MDL: MFCD08741516
- インチ: InChI=1S/C13H15NO2/c14-10-12-4-2-11(3-5-12)6-7-13-15-8-1-9-16-13/h2-5,13H,1,6-9H2
- InChIKey: VBCDTHUYRQUWCW-UHFFFAOYSA-N
- SMILES: C1COC(CCC2=CC=C(C=C2)C#N)OC1
計算された属性
- 精确分子量: 217.11000
- 同位素质量: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 2.3
じっけんとくせい
- PSA: 42.25000
- LogP: 2.25388
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- Security Information
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB368259-2 g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile, 97%; . |
89013-02-5 | 97% | 2g |
€1021.80 | 2023-04-26 | |
Fluorochem | 208272-1g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile |
89013-02-5 | 97% | 1g |
£368.00 | 2022-03-01 | |
Fluorochem | 208272-2g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile |
89013-02-5 | 97% | 2g |
£597.00 | 2022-03-01 | |
Fluorochem | 208272-5g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile |
89013-02-5 | 97% | 5g |
£979.00 | 2022-03-01 | |
abcr | AB368259-2g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile, 97%; . |
89013-02-5 | 97% | 2g |
€1021.80 | 2025-02-27 | |
abcr | AB368259-1g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile, 97%; . |
89013-02-5 | 97% | 1g |
€659.30 | 2025-02-27 | |
A2B Chem LLC | AD83864-1g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile |
89013-02-5 | 97% | 1g |
$454.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659085-2g |
4-(2-(1,3-Dioxan-2-yl)ethyl)benzonitrile |
89013-02-5 | 98% | 2g |
¥7947.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659085-5g |
4-(2-(1,3-Dioxan-2-yl)ethyl)benzonitrile |
89013-02-5 | 98% | 5g |
¥13986.00 | 2024-04-26 | |
abcr | AB368259-5g |
4-(1,3-Dioxan-2-ylethyl)benzonitrile, 97%; . |
89013-02-5 | 97% | 5g |
€1624.00 | 2025-02-27 |
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]- 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]-に関する追加情報
Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl]
Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] (CAS No. 89013-02-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its benzonitrile core and a substituted dioxane group, which imparts it with distinct chemical properties and functional groups for further reactions. Recent advancements in synthetic methodologies and its applications in drug discovery have made Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] a focal point in modern chemical research.
The molecular structure of Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] consists of a benzene ring substituted with a cyano group (-CN) at the para position. The dioxane group is attached via an ethyl chain to the benzene ring, creating a six-membered cyclic ether structure. This arrangement not only enhances the compound's stability but also provides opportunities for further functionalization. The presence of the cyano group introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations.
Recent studies have highlighted the potential of Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by incorporating it into more complex molecular frameworks. The dioxane group serves as a valuable handle for subsequent reactions such as nucleophilic substitutions or cyclizations, enabling the construction of diverse pharmacophores.
In addition to its role in drug discovery, Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] has found applications in materials science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of new catalysts for industrial processes. Recent breakthroughs in asymmetric catalysis have demonstrated that this compound can act as a chiral ligand precursor, facilitating enantioselective reactions that are critical in the production of chiral pharmaceuticals.
The synthesis of Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] involves a multi-step process that typically begins with the preparation of the dioxane derivative followed by its coupling with benzonitrile. Advanced techniques such as Suzuki-Miyaura cross-coupling have been employed to achieve high yields and selectivity in these reactions. These methods align with green chemistry principles by minimizing waste and utilizing renewable feedstocks wherever possible.
From an environmental standpoint, Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] exhibits favorable biodegradation properties under aerobic conditions. This makes it an attractive candidate for use in sustainable chemical processes where eco-friendliness is a priority. Furthermore, its low toxicity profile has been confirmed through recent in vitro assays, which bodes well for its application in biomedical research.
Looking ahead, the versatility of Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] is expected to drive further innovation across multiple disciplines. Its role as a building block in organic synthesis will continue to expand as researchers explore new reaction pathways and functional group transformations. Additionally, advancements in computational chemistry are enabling more precise predictions of this compound's behavior in different chemical environments, thereby accelerating its development into practical applications.
In conclusion,Benzonitrile, 4-[2-(1,3-Dioxan-2-yl)ethyl] stands out as a pivotal molecule in contemporary chemical research due to its unique structure and diverse functional groups. Its contributions to drug discovery and materials science underscore its importance as both an intermediate and a final product in various industrial processes. As research continues to uncover new potentials for this compound,CAS No.89013-02-5 will undoubtedly remain at the forefront of chemical innovation.
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